2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetic acid with hydrazine hydrate, followed by the reaction with 4-methylbenzaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone and naphthalene moieties.
Reduction: Reduced forms of the hydrazone linkage, potentially forming hydrazine derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The bromonaphthalene moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromonaphthalen-1-yl)acetate: A related compound with similar structural features but different functional groups.
4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate: Another compound with a bromonaphthalene core and a different substituent pattern.
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromonaphthalene and hydrazone moieties makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17BrN2O |
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Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17BrN2O/c1-14-6-8-15(9-7-14)13-22-23-20(24)12-16-10-11-19(21)18-5-3-2-4-17(16)18/h2-11,13H,12H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
CRXMZDIWOUIPIV-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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